

Application Note: Quantification of Sertraline Using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest		
Compound Name:	Serratine	
Cat. No.:	B1206857	Get Quote

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of sertraline in bulk drug and pharmaceutical dosage forms. The described protocol offers a reliable and efficient approach for quality control and research applications, ensuring accurate measurement of the active pharmaceutical ingredient (API).

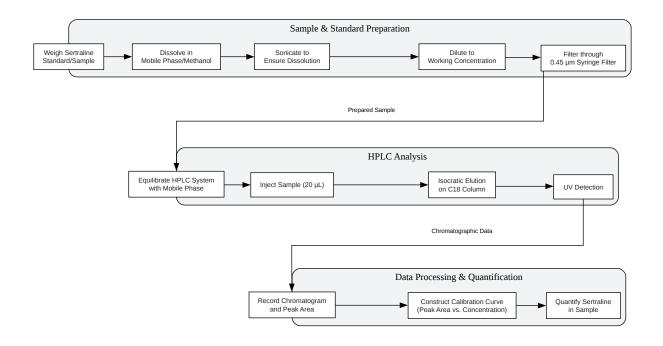
Introduction

Sertraline is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, and other anxiety-related conditions. Accurate and precise quantification of sertraline is crucial for ensuring the quality, efficacy, and safety of its pharmaceutical formulations. High-performance liquid chromatography (HPLC) is a powerful analytical technique that provides the necessary selectivity and sensitivity for this purpose. This document outlines a comprehensive HPLC method, including sample preparation, chromatographic conditions, and method validation parameters.

Experimental Workflow

The overall workflow for the quantification of sertraline via HPLC is depicted below.





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Caption: Experimental workflow for sertraline quantification by HPLC.

Protocol: Sertraline Quantification by RP-HPLC Materials and Reagents

- Sertraline Hydrochloride Reference Standard
- Acetonitrile (HPLC Grade)



- Methanol (HPLC Grade)
- Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)
- Orthophosphoric Acid (OPA) or Triethylamine (TEA) for pH adjustment
- Deionized Water (18.2 MΩ·cm)
- Sertraline tablets (for sample analysis)

Instrumentation

- HPLC system with an isocratic pump, autosampler, column oven, and UV-Vis detector.
- C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Data acquisition and processing software (e.g., Empower, ChemStation).
- Analytical balance
- Sonicator
- pH meter
- Syringe filters (0.45 μm)

Preparation of Solutions

3.1. Mobile Phase Preparation

A variety of mobile phases can be employed. A common and effective mobile phase consists of a mixture of an organic solvent and an aqueous buffer.

- Example Mobile Phase: A mixture of Acetonitrile, Methanol, and a phosphate buffer in a ratio such as 35:20:45 (v/v/v). The pH of the aqueous buffer is often adjusted to a specific value (e.g., pH 3 with phosphoric acid or pH 7.5 with triethylamine) to ensure optimal peak shape and retention.[1]
- Procedure:



- Prepare the aqueous buffer (e.g., 50mM KH₂PO₄).[2]
- Adjust the pH of the buffer as required.
- Mix the buffer with the organic solvents in the specified ratio.
- Degas the mobile phase by sonication or vacuum filtration before use.
- 3.2. Standard Stock Solution Preparation (e.g., 1000 µg/mL)
- Accurately weigh approximately 25 mg of the Sertraline Hydrochloride reference standard.
- Transfer the standard to a 25 mL volumetric flask.
- Add a portion of the mobile phase or methanol and sonicate for 10-15 minutes to dissolve the standard completely.[3][4]
- Make up the volume to the mark with the same solvent.
- 3.3. Preparation of Calibration Standards

Prepare a series of working standard solutions by making serial dilutions of the stock solution with the mobile phase to achieve a concentration range of approximately 10-100 µg/mL.[1][5]

- 3.4. Sample Preparation (from Tablets)
- Weigh and finely powder at least 20 tablets to determine the average tablet weight.
- Accurately weigh a quantity of the powder equivalent to a specific amount of sertraline (e.g., 50 mg).
- Transfer the powder to a volumetric flask (e.g., 50 mL).
- Add a significant volume of the mobile phase or methanol (e.g., 75% of the flask volume).
- Sonicate for at least 15 minutes to ensure complete extraction of the drug.[3]
- Make up the volume to the mark with the same solvent and mix well.



- Centrifuge a portion of the solution or allow it to settle.[3]
- Filter the supernatant through a 0.45 μm syringe filter before injection.[1]
- Further dilutions may be necessary to bring the concentration within the calibration range.

Chromatographic Conditions

The following are typical chromatographic conditions for the analysis of sertraline:

- Column: C18 (e.g., 250 mm x 4.6 mm, 5 μm)[1][2]
- Mobile Phase: See section 3.1
- Flow Rate: 1.0 mL/min[2][5]
- Injection Volume: 20 μL[1][5][6]
- Column Temperature: Ambient or controlled at 30 °C[3][6]
- Detection Wavelength: 235 nm, 273 nm, or 274 nm are commonly used.[1][5]
- Run Time: Approximately 10-15 minutes[6]

Data Analysis and Quantification

- System Suitability: Before starting the analysis, inject a standard solution multiple times to check for system suitability parameters like peak asymmetry, theoretical plates, and retention time precision.
- Calibration Curve: Inject the prepared calibration standards into the HPLC system. Construct
 a calibration curve by plotting the peak area of sertraline against the corresponding
 concentration. The curve should exhibit good linearity, with a correlation coefficient (r²) of ≥
 0.999.[7]
- Sample Analysis: Inject the prepared sample solutions.
- Quantification: Determine the concentration of sertraline in the sample solutions by interpolating their peak areas from the calibration curve.



 Calculate the amount of sertraline in the original dosage form, taking into account the initial weight and all dilution factors.

Quantitative Data Summary

The performance of HPLC methods for sertraline quantification is summarized in the table below, compiled from various validated methods.

Parameter	Typical Value	References
Linearity Range	10 - 200 μg/mL	[1][5][7]
Correlation Coefficient (r²)	> 0.998	[5][7]
Retention Time (RT)	5 - 11 min	[8][9]
Limit of Detection (LOD)	10 - 30 ng/mL	[2][5]
Limit of Quantification (LOQ)	30 - 120 ng/mL	[2][10]
Precision (%RSD)	< 2%	[5]
Accuracy (% Recovery)	98 - 102%	[5][7]

This document is intended for research and professional use. All procedures should be performed by trained personnel in a suitable laboratory environment. Method parameters may require optimization based on specific instrumentation and laboratory conditions.

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Methodological & Application





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